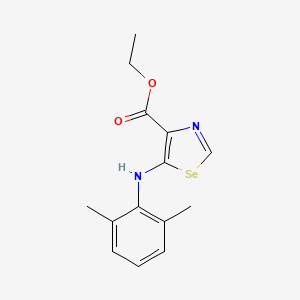
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate is a synthetic organic compound that belongs to the class of selenazole derivatives This compound is characterized by the presence of a selenazole ring, which is a five-membered heterocyclic ring containing selenium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate typically involves the following steps:
Formation of the Selenazole Ring: The selenazole ring can be synthesized through the cyclization of appropriate precursors, such as selenourea and α-haloketones, under acidic or basic conditions.
Introduction of the 2,6-Dimethylanilino Group: The 2,6-dimethylanilino group can be introduced through nucleophilic substitution reactions, where 2,6-dimethylaniline reacts with an appropriate electrophile, such as an acyl chloride or an alkyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenazole ring can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2,6-dimethylanilino group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in organic solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); typically conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenol derivatives
Substitution: Nitrated, halogenated, and sulfonated derivatives of the 2,6-dimethylanilino group
科学的研究の応用
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenazole derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The selenazole ring can interact with enzyme active sites, leading to the inhibition of enzyme activity.
Modulation of Signaling Pathways: The compound can modulate cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2,6-dimethylanilino)-1,3-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of selenium.
Ethyl 5-(2,6-dimethylanilino)-1,3-oxazole-4-carboxylate: Similar structure but contains an oxygen atom instead of selenium.
Ethyl 5-(2,6-dimethylanilino)-1,3-imidazole-4-carboxylate: Similar structure but contains a nitrogen atom instead of selenium.
Uniqueness
The presence of the selenium atom in this compound imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic benefits, compared to its sulfur, oxygen, and nitrogen analogs.
特性
CAS番号 |
197856-09-0 |
|---|---|
分子式 |
C14H16N2O2Se |
分子量 |
323.26 g/mol |
IUPAC名 |
ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2Se/c1-4-18-14(17)12-13(19-8-15-12)16-11-9(2)6-5-7-10(11)3/h5-8,16H,4H2,1-3H3 |
InChIキー |
NXXXFZCBKNOFEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C([Se]C=N1)NC2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


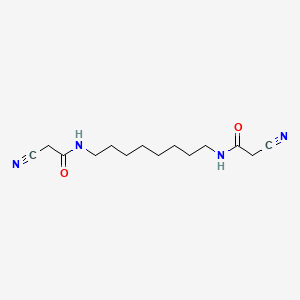
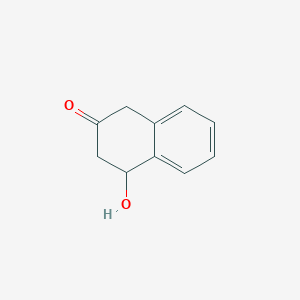

![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
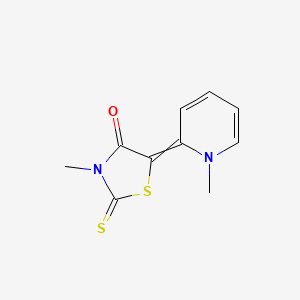
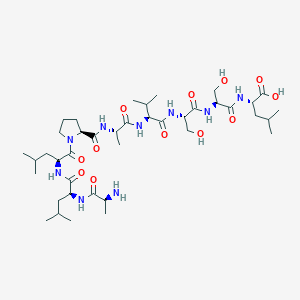
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)
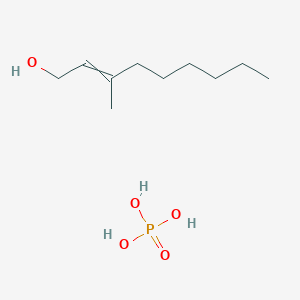
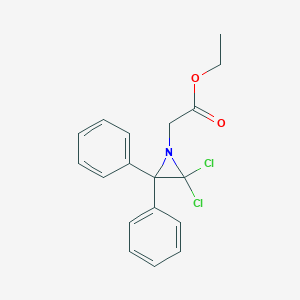
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)

